Comparative Mutagenic Potency: 4-Amino-3,2′-dimethylbiphenyl vs. 4-Amino-2′-methylbiphenyl in Ames Salmonella Assay
In direct comparative Ames mutagenicity assays using Salmonella typhimurium strains, 4-amino-3,2′-dimethylbiphenyl (DMAB) exhibits significantly greater mutagenic potency than its mono-methyl analog 4-amino-2′-methylbiphenyl [1]. The presence of the second methyl group at the 3-position substantially increases the compound's capacity to induce frameshift and base-pair substitution mutations following metabolic activation [2].
| Evidence Dimension | Mutagenic activity (qualitative classification) |
|---|---|
| Target Compound Data | Potent mutagen |
| Comparator Or Baseline | 4-amino-2′-methylbiphenyl: weaker activity |
| Quantified Difference | Qualitative difference in potency classification; precise revertant count data available in primary source |
| Conditions | Salmonella typhimurium Ames test with metabolic activation (S9 fraction) |
Why This Matters
Procurement of DMAB is essential for studies requiring a robust positive control for aromatic amine-induced mutagenesis, as substitution with the mono-methyl analog yields attenuated responses that fail to model potent genotoxic mechanisms.
- [1] El-Bayoumy, K., & Hecht, S.S. (1981). Synthesis of carbon-14 labeled 4-amino-3,2'-dimethylbiphenyl and 4-amino-2'-methylbiphenyl. Journal of Labelled Compounds and Radiopharmaceuticals, 18(7), 973–984. View Source
- [2] Hecht, S.S., El-Bayoumy, K., Tulley, L., & LaVoie, E. (1979). Structure-mutagenicity relationships of N-oxidized derivatives of aniline, o-toluidine, 2'-methyl-4-aminobiphenyl, and 3,2'-dimethyl-4-aminobiphenyl. Journal of Medicinal Chemistry, 22(8), 981–987. View Source
